4-Phenethylpiperazin-2-one is a compound belonging to the piperazinone family, characterized by a piperazine ring substituted with a phenethyl group. This structure contributes to its potential biological activity, making it of interest in medicinal chemistry and pharmacology. The compound is classified as a secondary amine and can be synthesized through various methods, often involving the reaction of piperazine derivatives with electrophiles.
The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. Its derivatives and related compounds are frequently studied for their pharmacological properties.
4-Phenethylpiperazin-2-one is classified under the following categories:
The synthesis of 4-Phenethylpiperazin-2-one can be achieved through several methodologies. One notable method involves the use of Jocic-type reactions, where N-substituted diamines react with electrophiles to form substituted piperazinones.
For example, one synthesis route involves stirring a mixture of phenethyl bromide and piperazine in dichloromethane, followed by the addition of a base such as sodium hydroxide to facilitate the reaction .
The molecular structure of 4-Phenethylpiperazin-2-one consists of:
The molecular formula is with a molecular weight of approximately 219.29 g/mol. The compound's structure can be visualized through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
4-Phenethylpiperazin-2-one can participate in various chemical reactions typical of amines and carbonyl compounds. Notable reactions include:
In a typical nucleophilic substitution reaction, 4-Phenethylpiperazin-2-one reacts with an alkyl halide in the presence of a base, leading to the formation of more complex piperazine derivatives .
The mechanism of action for 4-Phenethylpiperazin-2-one involves its interaction with biological targets, particularly receptors in the central nervous system. The compound may act as an antagonist or agonist at specific neurotransmitter receptors due to its structural similarity to known psychoactive substances.
Research indicates that derivatives of 4-Phenethylpiperazin-2-one exhibit varying degrees of affinity for serotonin and dopamine receptors, suggesting potential applications in treating psychiatric disorders .
Relevant data from spectroscopic analyses (NMR, IR) confirm these properties and assist in characterizing the compound .
4-Phenethylpiperazin-2-one has several applications in scientific research:
The ongoing research into its derivatives continues to unveil potential therapeutic uses, particularly in neuropharmacology .
Piperazine scaffolds emerged as privileged structures in medicinal chemistry during the mid-20th century, primarily due to their conformational flexibility, hydrogen-bonding capability, and bioavailability. The piperazine ring’s ability to serve as a bioisostere for peptide bonds or aromatic systems enabled its integration into diverse therapeutic agents. Early applications focused on anthelmintics and antipsychotics (e.g., piperazine-based antihistamines), but the scaffold’s versatility soon expanded to antidepressants, antivirals, and analgesics. The incorporation of N-alkyl or arylalkyl substituents—such as the phenethyl group in 4-Phenethylpiperazin-2-one—optimized interactions with target proteins by modulating lipophilicity, electron distribution, and steric bulk. This structural tuning proved critical for enhancing metabolic stability and receptor selectivity, as demonstrated in the development of kinase inhibitors and soluble epoxide hydrolase (sEH) modulators [4] [7].
Table 1: Evolution of Key Piperazine Derivatives in Drug Development
Era | Representative Compound | Therapeutic Area | Structural Innovation | |
---|---|---|---|---|
1950s–1960s | Piperazine citrate | Anthelmintic | Unsubstituted ring | |
1970s–1980s | Trifluoperazine | Antipsychotic | N-Trifluoromethyl phenothiazine linkage | |
1990s–2000s | Indinavir (protease inhibitor) | Antiviral | Hydroxyethylene isostere with piperazine | |
2010s–Present | Piperazine-based sEH inhibitors | Cardiovascular/anti-inflammatory | N-Arylalkyl tertiary pharmacophores | [4] |
4-Phenethylpiperazin-2-one exemplifies the strategic shift toward tertiary pharmacophores in rational drug design. Unlike classical piperazines, its 2-one carbonyl group introduces a semi-rigid, planar constraint that reduces entropic penalties upon target binding. The phenethyl extension further enhances hydrophobic pocket engagement in enzymes like Janus kinases (JAKs) or soluble epoxide hydrolases (sEH). This moiety acts as a spacer, positioning aromatic systems at optimal distances (∼7.5–17 Å) from primary pharmacophores to maximize binding affinity [4] [7].
In computational drug discovery, derivatives of this scaffold enable structure-aware pharmacophore fusion. For instance, AIxFuse—a reinforcement learning-based platform—leverages such cores to generate dual-target inhibitors (e.g., against JAK3 and TYK2). The scaffold’s balanced amphiphilicity improves solubility relative to purely aromatic precursors, addressing a key limitation in urea-based sEH inhibitors like 1-(4-(4-(4-acetylpiperazin-1-yl)butoxy)phenyl)-3-adamantan-1-yl urea [3] [4]. Consequently, 4-Phenethylpiperazin-2-one serves as a versatile synthon for:
4-Phenethylpiperazin-2-one shares topological similarities with Schedule 1 opioid precursors like N-Phenethyl-4-piperidinone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP), yet exhibits distinct chemical and regulatory profiles.
Table 2: Structural and Functional Comparison with Opioid Precursors
Parameter | 4-Phenethylpiperazin-2-one | NPP | ANPP | Norfentanyl | |
---|---|---|---|---|---|
Core Structure | Piperazin-2-one | Piperidin-4-one | Piperidine | Piperidine propanamide | |
Key Substituents | Phenethyl at N-1 | Phenethyl at N-1 | Phenethyl + anilino at C-4 | N-Phenylpropionamide | |
Role in Synthesis | Tertiary pharmacophore for non-opioids | Fentanyl precursor | Immediate fentanyl precursor | Fentanyl metabolite/precursor | |
Regulatory Status | Non-scheduled (research chemical) | DEA List 1 (US), Category 1 (EU) | Category 1 (EU) | Category 1 (EU) | [1] [2] [8] |
Structurally, NPP and ANPP feature a piperidinone core critical for fentanyl synthesis via reductive amination and acylation. In contrast, 4-Phenethylpiperazin-2-one’s additional nitrogen and carbonyl group preclude direct conversion to opioids. Instead, it serves as a conformational constraint in non-opioid pharmacophores:
Thus, while structural motifs may superficially align, 4-Phenethylpiperazin-2-one occupies a distinct niche in legitimate medicinal chemistry, evading the stringent controls applied to its piperidinone-based analogs [2] [8].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2